molecular formula C6H8ClN3O B11913771 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one

Cat. No.: B11913771
M. Wt: 173.60 g/mol
InChI Key: AJCIIPUZZSAPQJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is a versatile pyrazinone-based heterocyclic compound designed for research and development applications. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of fused heterocyclic systems that are core structures in many pharmacologically active agents . The presence of multiple functional groups - including an amino group, a chloro substituent, and the N-ethyl pyrazinone core - makes it a valuable bifunctional synthon for further chemical exploration and derivatization . Researchers can utilize this compound as a key precursor in the design and synthesis of novel molecular entities, leveraging its structure to mimic purine bases found in nucleic acids due to their close structural resemblance . Its applications extend to the development of potential therapeutic agents, building upon the established biological activity of pyrazole and pyrazine derivatives, which have demonstrated anticancer, anti-inflammatory, antiviral, and antimicrobial properties in scientific literature . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-amino-5-chloro-1-ethylpyrazin-2-one

InChI

InChI=1S/C6H8ClN3O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3,(H2,8,9)

InChI Key

AJCIIPUZZSAPQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C(C1=O)N)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One and Its Analogues

Retrosynthetic Analysis of the 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds of the pyrazinone ring and the N-ethyl group.

A key disconnection is the C-N bond between the ethyl group and the pyrazinone ring, suggesting an N-alkylation of a 3-amino-5-chloropyrazin-2(1H)-one precursor. Further deconstruction of the pyrazinone ring itself points towards several potential synthetic routes. One common approach involves disconnecting the amide bond (N1-C2) and the imine bond (N4-C5), which leads to acyclic precursors like α-amino amides and 1,2-dicarbonyl compounds. nih.govrsc.orgsemanticscholar.org Another strategy would be to disconnect at C3-N4 and C6-N1, suggesting precursors such as a substituted glycinamide (B1583983) and an oxalyl chloride derivative. The chloro and amino substituents on the pyrazinone ring can be considered as functional group interconversions from other groups or introduced during the ring formation.

De Novo Synthesis Strategies for Pyrazinone-2(1H)-one Ring System Formation

The formation of the core pyrazinone-2(1H)-one ring system can be achieved through various synthetic methodologies, starting from acyclic precursors.

A prevalent and historically significant method for constructing the pyrazinone core is the condensation reaction between α-amino acid amides and 1,2-dicarbonyl compounds. nih.govrsc.orgsemanticscholar.org This reaction typically forms the N1-C6 and N4-C5 bonds of the pyrazinone ring in a one-pot process. nih.govrsc.org The reaction conditions, such as temperature and the rate of base addition, can significantly influence the efficiency of the cyclization. nih.gov For instance, lower temperatures (around -50 °C) have been reported to improve yields. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazinones by varying the substituents on both the amino acid amide and the dicarbonyl compound.

Another approach involves the condensation of an α-amino ketone with an α-haloacetyl halide. nih.gov This method builds the pyrazinone ring by forming the N1-C2 and N4-C5 bonds. The initial condensation yields a ketoamide intermediate, which upon treatment with ammonia (B1221849), undergoes cyclization and subsequent air oxidation to afford the pyrazinone. nih.gov

The cyclization of precursors containing dicarbonyl functionalities is a robust strategy for pyrazinone synthesis. One such method begins with the reaction of diethyl oxalate (B1200264) with an amine, like 2,2-dimethoxyethylamine, to form an oxamide (B166460) derivative. rsc.org This intermediate can then undergo acid-catalyzed cyclization to form a pyrazinedione, which can be further functionalized to the desired pyrazinone. rsc.org

Diketopiperazines (2,5-piperazinediones), which are readily prepared from the dehydration of amino acids, can also serve as precursors for pyrazinones. nih.govsemanticscholar.org This method involves the conversion of the diketopiperazine into a chlorosubstituted pyrazine (B50134), which is then transformed into the pyrazinone. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyrazinones from simple starting materials in a single step. researchgate.netbeilstein-journals.org The Ugi four-component reaction, for example, can be employed to assemble diverse pyrazin-2(1H)-one chemotypes. researchgate.net This strategy typically involves the reaction of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid. researchgate.net A subsequent acid-mediated deprotection and cyclization of the Ugi adduct leads to the formation of the pyrazinone ring. researchgate.net MCRs are highly valued for their ability to rapidly generate libraries of compounds with skeletal and functional diversity. researchgate.netbeilstein-journals.org

Reaction Type Key Precursors Bonds Formed (Typical) Reference
Condensationα-amino acid amide, 1,2-dicarbonyl compoundN1-C6, N4-C5 nih.govrsc.orgsemanticscholar.org
Condensationα-amino ketone, α-haloacetyl halideN1-C2, N4-C5 nih.gov
CyclizationOxamide derivativeN1-C6, N4-C5 rsc.org
CyclizationDiketopiperazineRing transformation nih.govsemanticscholar.org
Multi-componentIsocyanide, aldehyde, masked amino aldehyde, carboxylic acidMultiple in one pot researchgate.netbeilstein-journals.org

Introduction of the 1-Ethyl Moiety

Once the pyrazinone ring system is established, the final step in the synthesis of this compound is the introduction of the ethyl group at the N1 position.

Pre-functionalization of Ethyl-Containing Synthons

The introduction of an ethyl group at the N1 position of the pyrazinone ring is a crucial step in the synthesis of the target compound. This is typically achieved by utilizing starting materials that already contain the desired N-ethyl moiety.

One common strategy involves the use of N-ethyl-α-amino acids or their derivatives. For instance, in methods analogous to the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, an N-ethyl-α-amino acid amide can be employed to directly install the ethyl group at the N1 position of the resulting pyrazinone ring. rsc.org

Another versatile approach is the Hoornaert's method, which synthesizes 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles and oxalyl halides. rsc.orgnih.gov In this context, an N-ethyl-α-aminonitrile serves as the synthon that incorporates the ethyl group at N1. This aminonitrile can be prepared through a Strecker-type reaction involving ethylamine, an aldehyde, and a cyanide source. rsc.org

Alternatively, direct alkylation of a pre-formed pyrazinone scaffold can be performed. While less common for introducing small alkyl groups due to potential regioselectivity issues, methods for N-alkylation of similar heterocyclic systems, such as pyrazoles, have been developed. These include reactions with alkyl halides under basic conditions or using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.com For pyrazinones, selective N-alkylation can be achieved under specific conditions. For example, methylation of a pyrazinone has been demonstrated using methyl iodide and cesium carbonate. rsc.org

Table 1: Examples of Ethyl-Containing Synthons in Pyrazinone Synthesis

Synthon TypeSpecific ExampleSubsequent Reaction for Pyrazinone FormationReference
N-Ethyl-α-amino acid amideN-EthylglycinamideCondensation with a 1,2-dicarbonyl compound rsc.org
N-Ethyl-α-aminonitrile2-(Ethylamino)acetonitrileReaction with oxalyl chloride (Hoornaert's method) rsc.orgnih.gov
Pre-formed PyrazinoneA 3,5-disubstituted-2(1H)-pyrazinoneAlkylation with an ethyl halide rsc.org

Introduction of the 3-Amino Group

The installation of the amino group at the C3 position is a key transformation in the synthesis of the target compound. This can be achieved through direct amination reactions or by the reduction of a nitro precursor.

Direct amination is a common strategy for introducing an amino group onto an activated pyrazinone ring. A highly effective method involves the nucleophilic aromatic substitution (SNAr) reaction on a 3,5-dihalogenated-2(1H)-pyrazinone intermediate. researchgate.net The halogen at the C3 position is generally more susceptible to nucleophilic attack than the one at C5.

Researchers have successfully derivatized 3,5-dichloro-2(1H)-pyrazinones at the C3 position with various amines. nih.gov This selective substitution can be achieved using an amine in the presence of a base like diisopropylethylamine (DIEA) in a suitable solvent such as acetonitrile. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative route for the formation of the C-N bond at the C3 position. nih.govresearchgate.net

An alternative pathway to the 3-amino group involves the reduction of a corresponding 3-nitropyrazinone precursor. The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis, and these methods can be applied to nitropyrazinone systems.

Commonly used reagents for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. commonorganicchemistry.comyoutube.com Other effective methods that offer good chemoselectivity include the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or tin (Sn) with HCl. youtube.comyoutube.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com The choice of reducing agent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Table 2: Reagents for the Reduction of Nitro-Precursors

ReagentConditionsSelectivity NotesReference
H₂/Pd-CCatalytic hydrogenationCan reduce other functional groups commonorganicchemistry.comyoutube.com
Fe/HClAcidic conditionsGenerally mild and selective youtube.com
Sn/HClAcidic conditionsClassic method for nitro reduction youtube.com
SnCl₂Mild conditionsGood for substrates with other reducible groups commonorganicchemistry.com
Zn/AcidAcidic conditionsMild method for reducing nitro groups commonorganicchemistry.com

Introduction of the 5-Chloro Substituent

The incorporation of the chlorine atom at the C5 position of the pyrazinone ring can be accomplished through either regioselective halogenation of a pyrazinone intermediate or by using chlorinated building blocks in the ring-forming reaction.

Direct chlorination of a pre-formed pyrazinone ring at the C5 position requires careful control of reaction conditions to achieve the desired regioselectivity. The reactivity of the different positions on the pyrazinone ring towards electrophilic attack will dictate the outcome.

While direct selective chlorination at C5 of a 1-ethyl-3-aminopyrazin-2(1H)-one is not extensively documented, analogous halogenations on similar heterocyclic systems are known. For instance, the bromination of a pyrazinedione at the 3-position (which would be analogous to the 5-position in the target scaffold) has been achieved using phosphorus oxybromide (POBr₃). nih.gov This suggests that reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents could potentially be used for regioselective chlorination.

A more common and regioselective strategy for introducing the 5-chloro substituent is to use a chlorinated precursor in the construction of the pyrazinone ring. Hoornaert's method, which utilizes the reaction of an α-aminonitrile with an oxalyl halide, is a prime example. rsc.orgnih.gov By using oxalyl chloride, two chlorine atoms are introduced, leading to a 3,5-dichloro-2(1H)-pyrazinone. nih.gov Subsequent selective functionalization at the C3 position, as described in section 2.4.1, leaves the desired chloro substituent at C5.

Another approach involves the transformation of diketopiperazines into chlorosubstituted pyrazines by heating with phosphorus oxychloride. rsc.orgnih.govsemanticscholar.org These chloropyrazines can then be converted into the corresponding pyrazinones, retaining the chloro substituent.

Table 3: Methods for Introducing the 5-Chloro Substituent

MethodKey Reagents/Building BlocksDescriptionReference
Hoornaert's Methodα-Aminonitrile, Oxalyl chlorideConstruction of a 3,5-dichloro-2(1H)-pyrazinone scaffold rsc.orgnih.gov
From DiketopiperazinesDiketopiperazine, POCl₃Formation of a chlorosubstituted pyrazine precursor rsc.orgnih.govsemanticscholar.org

Advanced Synthetic Transformations for Analogues of this compound

The functionalization of the pyrazinone core is crucial for creating a diverse range of analogues. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have proven to be powerful tools for this purpose.

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazinone scaffold. rsc.org Palladium-based catalysts are particularly prominent in this area, demonstrating high efficacy in coupling reactions involving halo-pyrazinones. researchgate.netnih.gov

For instance, the chlorine atom at the C5 position of the pyrazinone ring can be targeted for Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl substituents, thus forming a C-C bond. Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the formation of C-N bonds by coupling the halo-pyrazinone with a variety of amines. nih.gov These reactions are often characterized by their high functional group tolerance and broad substrate scope.

The choice of ligand is critical for the success of these coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have been shown to be effective in promoting the challenging C-N cross-coupling of unprotected 3-halo-2-aminopyridines, a system analogous to the 3-amino-5-chloropyrazinone core. nih.gov The use of pre-catalysts, where the active palladium(0) species is generated in situ, can also enhance catalytic activity and stability. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazinone and Pyridine Scaffolds

Entry Substrate Coupling Partner Catalyst/Ligand Product Type Reference
1 3,5-dichloro-2(1H)-pyrazinone tert-butyl carbamate Pd(OAc)₂, Xantphos C-N coupled product nih.gov
2 3-bromo-2-aminopyridine Secondary amine RuPhos-precatalyst N³-substituted-2,3-diaminopyridine nih.gov
3 3-chloro-2-aminopyridine Aniline BrettPhos-precatalyst N³-arylated-2,3-diaminopyridine nih.gov
4 Chloroarenes Arylboronic acids Pd-TriPy catalyst Biaryl chemrxiv.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halo-substituted pyrazinones. wikipedia.org The pyrazinone ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups. wikipedia.orgyoutube.com The chlorine atom at the C5 position of this compound serves as a leaving group that can be displaced by a variety of nucleophiles. libretexts.org

Common nucleophiles used in SNAr reactions on halo-pyrazinones include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether substituted pyrazinones, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The reactivity of the halide leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in aliphatic SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. youtube.comyoutube.com

The regioselectivity of SNAr reactions on di- or tri-substituted pyrazinones can be controlled by the electronic and steric properties of the substituents already present on the ring. For instance, in 3,5-dihalopyrazinones, selective substitution at either the C3 or C5 position can often be achieved by carefully choosing the reaction conditions and the nucleophile. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Heterocyclic Halides

Entry Substrate Nucleophile Product Key Feature Reference
1 1-Aryl-3,5-dibromo-2(1H)-pyrazinone Amine 3-Aminoalkyl-5-bromo-2(1H)-pyrazinone Selective substitution at C3 nih.gov
2 3-Halo-4-aminopyridines Acyl chlorides (intramolecular) Pyridin-4-yl α-substituted acetamide Rearrangement via SNAr nih.gov
3 Activated aryl halides Amines, alkoxides Substituted arenes General SNAr mechanism libretexts.org

Green Chemistry Principles in Pyrazinone Synthesis

The application of green chemistry principles to the synthesis of pyrazinones and their analogues is of growing importance to minimize the environmental impact of chemical processes. ekb.egnih.gov This involves the careful selection of solvents and the design of efficient and recyclable catalysts.

Solvents account for a significant portion of the waste generated in the pharmaceutical and chemical industries. researchgate.netacs.org Therefore, the selection of environmentally benign solvents is a key aspect of green synthesis. york.ac.ukubc.ca Several pharmaceutical companies have developed solvent selection guides that rank solvents based on their safety, health, and environmental impact. researchgate.netubc.caacs.org These guides generally classify solvents into categories such as "recommended," "usable," and "undesirable." acs.org

For the synthesis of pyrazinones, traditional solvents such as toluene, dioxane, and chlorinated hydrocarbons are often employed. nih.gov However, there is a growing trend towards replacing these with greener alternatives like ethanol, 2-propanol, or even water. ijcce.ac.ir In some cases, solvent-free reaction conditions can be achieved, for example, by using grinding techniques, which further reduces the environmental footprint of the synthesis. rsc.orgnih.gov The choice of solvent can also influence the reaction outcome, including yield and selectivity, making careful selection crucial for both environmental and chemical reasons. youtube.com

Table 3: Solvent Selection Guidance from Pharmaceutical Industry Consortia

Solvent Class Examples General Recommendation Reference
Recommended Water, Ethanol, 2-Propanol, Ethyl acetate Preferred for use due to low toxicity and environmental impact. acs.org
Usable Toluene, Acetonitrile, Cyclohexane Use is acceptable, but greener alternatives should be considered. acs.org
Undesirable Dichloromethane, Chloroform, Benzene Should be avoided due to high toxicity and environmental concerns. acs.orgubc.ca

The development of highly efficient and recyclable catalysts is another cornerstone of green chemistry. mdpi.com For pyrazinone synthesis, this includes the design of catalysts that can operate under mild conditions, exhibit high turnover numbers, and can be easily separated from the reaction mixture and reused.

Nanocatalysts, for example, have shown great promise in the green synthesis of heterocyclic compounds. rsc.orgijcce.ac.irnih.gov Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. For instance, lanthanum-doped and silver-coated ZnO core-shell nanoparticles have been used as an efficient and reusable catalyst for the one-pot synthesis of pyrazole (B372694) derivatives under solvent-free conditions. rsc.orgnih.gov Similarly, sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) has been employed as a solid acid catalyst in the synthesis of various heterocyclic compounds in water. ijcce.ac.ir

In the context of transition metal catalysis, the focus is on developing catalysts that are active at very low loadings (parts per million levels). youtube.com This not only reduces the cost of the process but also minimizes the amount of residual metal in the final product, which is a critical concern in the pharmaceutical industry. The use of water-based micellar catalysis, where reactions are carried out in water using surfactants to form micelles that act as nanoreactors, is an innovative approach to achieve this. youtube.com

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One

Reactivity of the Pyrazinone Core Structure

The pyrazinone ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms. The presence of both an amino group and a chlorine atom on the ring, along with the N-ethyl substituent, further modulates this reactivity. While specific studies detailing the reactivity of the pyrazinone core of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one are not extensively documented in publicly available literature, the general reactivity patterns of similar pyrazinone derivatives suggest that the ring can participate in various reactions. The electron-withdrawing nature of the carbonyl group within the pyrazinone ring enhances the electrophilicity of the ring carbons, making them potential sites for nucleophilic addition or substitution reactions under specific conditions.

Transformations Involving the 3-Amino Group

The amino group at the 3-position is a key site for functionalization, enabling the synthesis of a diverse range of derivatives through various chemical transformations.

Acylation and Alkylation of the Amino Moiety

The nitrogen atom of the 3-amino group possesses a lone pair of electrons, rendering it nucleophilic and thus reactive towards electrophiles. This allows for straightforward acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. While specific examples for this compound are not detailed in the available literature, the acylation of similar aminopyrazine structures is a well-established transformation. rsc.org

Alkylation: Alkylation of the 3-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to achieve mono- or di-alkylation can be challenging and may require specific reaction conditions or protecting group strategies. nih.gov For instance, in related aminopyrimidine systems, sequential SNAr-alkylation-SNAr sequences have been employed to achieve regiochemical control. nih.gov

Condensation Reactions of the Amino Group

The nucleophilic character of the 3-amino group allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). mdpi.com These reactions are typically catalyzed by an acid or base and involve the elimination of a water molecule. researchgate.net The resulting imine functionality can then serve as a versatile intermediate for further synthetic modifications. While direct examples with this compound are not readily found, the condensation of various amino-substituted heterocycles with carbonyl compounds is a common synthetic strategy. researchgate.netscielo.org.zamdpi.com For example, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes has been studied, leading to the formation of stable hemiaminals. mdpi.com

Reactivity at the 5-Chloro Position

The chlorine atom at the C5 position is a versatile handle for introducing a wide array of substituents onto the pyrazinone ring through nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazinone ring facilitates the attack of nucleophiles at this position. A variety of nucleophiles can be employed to displace the chloride ion.

NucleophileProduct Type
Amines5-Amino-substituted pyrazinones
Alkoxides5-Alkoxy-substituted pyrazinones
Thiolates5-Thioether-substituted pyrazinones

For instance, the reaction of 2-chloro-3-nitropyrazine (B31495) with 3-amino-1,2-propanediol (B146019) results in the displacement of the chloride. capes.gov.br Similarly, the synthesis of 2-amino-3,5-dinitro-6-chloropyridine is followed by nucleophilic substitution with ammonia (B1221849) and sodium azide. sioc-journal.cn

Transition Metal-Catalyzed Cross-Coupling at C5

The 5-chloro position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-chloro-pyrazinone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This methodology is widely used to form biaryl structures or to introduce alkyl or vinyl groups. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond by coupling the 5-chloro-pyrazinone with a primary or secondary amine. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine (B1218219) ligand, and requires a base. wikipedia.orgbeilstein-journals.org This method provides a direct route to a wide range of 5-amino-substituted pyrazinone derivatives. wikipedia.orgmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-chloro-pyrazinone and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgchemrxiv.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org This reaction is valuable for the synthesis of alkynyl-substituted pyrazinones, which can be further elaborated. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the 5-chloro-pyrazinone with an alkene to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgwikipedia.orgnih.govrug.nllibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org The Heck reaction is a versatile tool for the synthesis of substituted alkenes attached to the pyrazinone core. rug.nl

Below is a table summarizing these key cross-coupling reactions:

Reaction NameCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura CouplingOrganoboron reagent (e.g., R-B(OH)₂)C-CPd catalyst, Base
Buchwald-Hartwig AminationAmine (R-NH₂)C-NPd catalyst, Ligand, Base
Sonogashira CouplingTerminal alkyne (R-C≡CH)C-C (alkynyl)Pd catalyst, Cu(I) co-catalyst, Base
Heck ReactionAlkene (CH₂=CHR)C-C (vinylic)Pd catalyst, Base

Reactivity at the 1-Ethyl Substituent

The ethyl group at the N1 position, while often considered a simple alkyl substituent, offers potential sites for selective chemical transformations. These modifications can be crucial for altering the molecule's physical properties or for introducing further functionality.

The N-ethyl group of this compound is susceptible to oxidative transformations, a common metabolic pathway for N-alkylated heterocyclic compounds. Studies on related N-alkylated heterocycles, such as pyrazolo[3,4-d]pyrimidines, have shown that cytochrome P450-dependent enzymes can catalyze reactions like N-dealkylation. nih.gov This process typically involves initial hydroxylation at the α-carbon of the ethyl group, forming an unstable hemiaminal intermediate which then decomposes to yield the N-dealkylated pyrazinone and acetaldehyde.

While specific experimental data on the oxidative transformation of this compound is not extensively documented, it is mechanistically plausible that it would undergo similar enzymatic or chemical oxidation. Potential products could arise from hydroxylation at either the α- or β-position of the ethyl chain, leading to further oxidized species like ketones or carboxylic acids, or complete removal of the ethyl group.

Beyond oxidative transformations, the 1-ethyl substituent can be a handle for synthetic functionalization. Methodologies for the N-alkylation of heterocyclic cores are well-established, utilizing reagents like alkyl halides or employing Mitsunobu reaction conditions. researchgate.net While these methods are typically used to introduce the alkyl group, related radical-based reactions could achieve functionalization. For instance, side-chain bromination at the benzylic-like α-position of the ethyl group could potentially be achieved using radical initiators, similar to modifications shown on other pyrazine (B50134) systems. researchgate.net

Modern techniques, such as metallaphotoredox catalysis, have emerged as powerful tools for N-alkylation, capable of coupling various N-nucleophiles with alkyl bromides. princeton.edu The reverse reaction, or functionalization of the existing alkyl chain, could be envisioned under specific radical conditions, allowing for the introduction of halogens, hydroxyls, or other functional groups.

Ring Transformations and Rearrangement Reactions of Pyrazinones

The pyrazinone ring, being a complex heterocyclic system, can undergo significant structural changes through ring transformations and rearrangements. These reactions can lead to the formation of different heterocyclic or carbocyclic structures. The specific substitution pattern of this compound, with both electron-donating (amino) and electron-withdrawing (chloro, carbonyl) groups, influences its susceptibility to such transformations.

Ring-opening reactions are a common transformation for heterocyclic compounds, often initiated by nucleophilic attack. rroij.commdpi.comnih.gov For the title compound, a strong nucleophile could potentially attack at the C6 position, facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the chloro substituent at C5. This could lead to a ring-opened intermediate that could then cyclize in a different manner, leading to a rearranged product. Such ring-opening and subsequent recyclization pathways are known for other nitrogen-containing heterocycles like aminocyclopropanes. epfl.ch

While specific rearrangements like the Beckmann or Curtius reactions are typically associated with oximes and acyl azides respectively, the underlying principles of group migration to an electron-deficient center could be relevant in potential transformations of pyrazinone derivatives under specific conditions.

Pericyclic Reactions and Cycloadditions Involving the Pyrazinone System

The pyrazinone ring contains a conjugated 1-aza-1,3-diene system (from N1 to C5), making it a suitable candidate for participating in pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions). quora.com In these reactions, the pyrazinone acts as the diene component, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct.

The reactivity of the pyrazinone system in Diels-Alder reactions is significantly influenced by its electronic properties. The presence of electron-withdrawing groups on the pyrazinone ring can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating so-called inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov Conversely, the amino group at C3 may increase the Highest Occupied Molecular Orbital (HOMO) energy, potentially enabling reactions with electron-poor dienophiles.

Studies have shown that pyrazinone derivatives can undergo cycloaddition reactions. For example, 5-ethoxy-1,3-dimethylpyrazin-2-one undergoes ready cycloaddition, and dichloro-pyrazinones react with alkynes in a [4+2] cycloaddition/cycloreversion sequence to yield substituted pyridones. rsc.orgacs.org These bicyclic adducts can be unstable, undergoing a retro-Diels-Alder reaction to eliminate a small molecule (like cyanic acid in some cases) and form a new, stable aromatic ring. rsc.org The reaction of 5-nitro-1,2,3-triazine with various dienophiles proceeds rapidly, highlighting the high reactivity of electron-deficient azadienes in such cycloadditions. nih.gov

Table 1: Examples of Cycloaddition Reactions with Pyrazinone and Related Azadiene Systems

Diene Dienophile Conditions Product Type Reference
5-Ethoxy-1,3-dimethylpyrazin-2-one Dimethyl acetylenedicarboxylate Heat Bicyclic adduct, then Pyridone rsc.org
1-Benzyl-3,5-dichloro-2(1H)-pyrazinone Alkynylboronate 180 °C, neat Substituted Pyridine acs.org
5-Nitro-1,2,3-triazine Amidine (electron-rich) 23 °C, CH₃CN, <10 min Pyrimidine (B1678525) nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for controlling reaction outcomes and elucidating mechanisms. Such studies can reveal whether a reaction is under kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product). nih.gov

Kinetic studies on the cycloaddition reactions of related heterocyclic azadienes have demonstrated that these reactions can be exceptionally fast. For instance, the reaction of 5-nitro-1,2,3-triazine with an amidine at millimolar concentrations is complete in under 60 seconds at room temperature. nih.gov Stopped-flow kinetics is a technique used to measure the rates of such rapid reactions. researchgate.net In enzyme-catalyzed Diels-Alder reactions, detailed kinetic analysis can determine key parameters like the turnover number (kcat) and the Michaelis constant (Km), quantifying the enzyme's efficiency and substrate affinity. One study on the enzyme SpnF, which catalyzes a transannular [4+2] cycloaddition, reported a kcat of 14 min⁻¹ and demonstrated a 500-fold rate enhancement over the non-enzymatic reaction. nih.gov

Table 2: Kinetic Data for Cycloaddition Reactions of Related Heterocycles

Reacting System Reaction Type Kinetic Parameter Value Reference
5-Nitro-1,2,3-triazine + Amidine Inverse-electron-demand Diels-Alder Reaction Time < 60 seconds (1 mM, 23 °C) nih.gov
SpnF Enzyme + Polyketide Substrate Enzyme-catalyzed [4+2] Cycloaddition kcat 14 ± 1.6 min⁻¹ nih.gov
SpnF Enzyme + Polyketide Substrate Enzyme-catalyzed [4+2] Cycloaddition Km 120 ± 46 µM nih.gov

Thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), can predict the relative stability of reactants, products, and intermediates. For example, DFT calculations on the Diels-Alder reactivity of 4H-pyrazoles have been used to predict activation energies, which correlate with reaction rates. raineslab.com Similarly, computational studies on pyrazole (B372694) tautomers have determined their relative Gibbs free energies, indicating the thermodynamically favored isomer. nih.gov For this compound, such studies could predict the feasibility of potential rearrangements or the regioselectivity of cycloaddition reactions by comparing the energies of different transition states and products.

Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. libretexts.org The spectrum displays absorptions at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Key expected absorptions for 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one include:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. pressbooks.pub

C-H Stretching: Absorptions from the ethyl group's sp³ C-H bonds are expected in the 3000-2850 cm⁻¹ range. lumenlearning.com

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the pyrazinone ring (an amide or lactam) is expected in the 1700-1650 cm⁻¹ region. pressbooks.publibretexts.org

C=C and C=N Stretching: Vibrations from the double bonds within the pyrazine (B50134) ring are expected in the 1650-1550 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1650-1580 cm⁻¹.

C-Cl Stretching: The absorption for the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3500 - 3300 (two bands)Medium
Alkylsp³ C-H Stretch3000 - 2850Medium-Strong
Amide (Lactam)C=O Stretch1700 - 1650Strong
Pyrazine RingC=C / C=N Stretch1650 - 1550Medium-Variable
Primary AmineN-H Bend1650 - 1580Medium
Alkyl HalideC-Cl Stretch800 - 600Medium-Strong

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. researchgate.net While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. nih.gov

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric stretching or "breathing" modes of the pyrazine ring would likely yield a strong Raman signal. researchgate.net

C=C and C=N Bonds: The double bonds within the aromatic ring system are generally strong Raman scatterers.

C-Cl Bond: The carbon-chlorine bond often shows a distinct and strong signal in the Raman spectrum, complementing the IR data. nih.gov

By combining data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be achieved, further confirming its structure. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No experimental data on the UV-Vis absorption spectrum of this compound, including details of its electronic transitions, were found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Information regarding the high-resolution mass spectrometry of this compound, which would confirm its molecular formula and detail its fragmentation patterns, is not publicly available.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

A crystal structure for this compound has not been reported in the searched databases. Consequently, the detailed analysis of its solid-state molecular architecture cannot be provided.

Bond Lengths and Bond Angles

Without crystallographic data, a definitive table of experimental bond lengths and angles for this compound cannot be constructed.

Dihedral Angles and Molecular Conformation

The dihedral angles and the resulting molecular conformation of this compound in the solid state are unknown due to the absence of X-ray diffraction data.

Computational Chemistry and Theoretical Studies of 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One

Quantum Chemical Calculations using Density Functional Theory (DFT)

Geometry Optimization and Energy Minimization

No published data is available on the optimized molecular geometry, bond lengths, bond angles, or minimized energy of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Specific calculations and visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including their energy gap, have not been reported in the scientific literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available theoretical vibrational frequency data or their correlation with experimental infrared or Raman spectra for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts reactive sites of this compound, has not been computationally generated and published.

Ab Initio and Semi-Empirical Methods for Electronic Structure Determination

There is no record of ab initio or semi-empirical methods being applied to determine the electronic structure of this compound.

Reaction Pathway Modeling and Transition State Analysis

No computational studies modeling reaction pathways or analyzing transition states involving this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis

The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the system over time. The simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water, to mimic physiological or solution-phase conditions.

Key parameters obtained from MD simulations include:

Dihedral Angle Distributions: Analysis of the dihedral angles of the ethyl and amino groups over the simulation time reveals the preferred orientations and the extent of their rotational freedom.

Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It helps in assessing the stability of the molecule's conformation over time.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the interactions between different atoms of the molecule and between the molecule and the solvent, providing insights into solvation effects.

A hypothetical study might reveal that the ethyl group is not rigid but can adopt several low-energy conformations, which could be crucial for its interaction with biological targets or for its crystal packing.

Simulation Parameter Typical Value/Range Information Gained
Simulation Time100 ns - 1 µsEnsures adequate sampling of conformational space.
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy of the system.
Temperature300 KSimulates physiological or room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.

Theoretical Predictions of Spectroscopic Parameters (NMR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of this compound.

NMR Spectroscopy:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The process involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A comparison between calculated and experimental NMR spectra can confirm the proposed structure of the molecule. Discrepancies can point to specific conformational features or intermolecular interactions in the experimental sample.

Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Ethyl-CH₂Hypothetical ValueHypothetical Value
Ethyl-CH₃Hypothetical ValueHypothetical Value
Amino-NH₂Hypothetical ValueHypothetical Value
Ring-HHypothetical ValueHypothetical Value

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

For this compound, TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π* transitions involving the pyrazinone ring and its substituents. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods provide a powerful tool for the prediction and understanding of the NLO properties of molecules. For this compound, the presence of an electron-donating amino group and the π-conjugated pyrazinone ring suggests it may possess NLO activity.

The key NLO properties that can be calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These parameters quantify the second- and third-order NLO responses of a molecule to an applied electric field. A high value of β is a prerequisite for a molecule to exhibit significant second-harmonic generation (SHG).

Computational investigation of NLO properties typically involves:

Geometry Optimization: Obtaining an accurate molecular geometry is the first step, usually performed using DFT methods.

Calculation of Polarizabilities: The static and frequency-dependent polarizabilities and hyperpolarizabilities are then calculated. This is often done using coupled-perturbed Hartree-Fock (CPHF) or DFT methods.

The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. The analysis of the molecular orbitals involved in the electronic transitions that contribute most to the hyperpolarizability can provide insights into the structure-property relationships and guide the design of new molecules with enhanced NLO properties.

Interactive Data Table: Calculated NLO Properties

Property Calculated Value (a.u.) Reference (Urea)
Dipole Moment (μ)Hypothetical Value0.14
Average Polarizability (α)Hypothetical Value3.83
First Hyperpolarizability (β)Hypothetical Value0.38 x 10⁻³⁰ esu

Role of 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One and Its Derivatives in Chemical Sciences

Building Block Utility in Complex Organic Synthesis

In the field of organic synthesis, the strategic construction of complex molecules from simpler, readily available starting materials is a primary objective. 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one serves as an exemplary building block, offering multiple reactive sites that can be selectively manipulated to build intricate molecular frameworks. The presence of the pyrazinone core, along with its specific substituents, allows for its incorporation into larger structures through a variety of chemical transformations.

The table below summarizes the key functional groups of this compound and their synthetic potential.

Functional Group Position Potential Synthetic Transformations
Amino Group C3 Acylation, Alkylation, Diazotization, Condensation, N-Arylation
Chloro Atom C5 Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols
Pyrazinone Ring - Cyclization reactions, Metal coordination, Ring-opening reactions

The structure of this compound is primed for the synthesis of fused heterocyclic systems. These systems, where one or more rings are fused to the initial pyrazinone core, are of great interest in medicinal chemistry and materials science due to their rigid conformations and extended electronic systems. The amino and chloro substituents are key reactive handles for annulation reactions, where a new ring is constructed onto the existing pyrazinone framework.

For instance, the amino group can react with 1,3-dicarbonyl compounds or their equivalents to construct a fused pyrimidine (B1678525) ring, leading to the formation of pteridine-like structures. Similarly, the reactive chlorine atom at the C5 position can undergo intramolecular or intermolecular cyclization following substitution, paving the way for diverse fused heterocycles. The synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole (B372694) precursors is a well-established strategy that highlights the utility of heterocyclic building blocks in creating fused systems. nih.gov The general approach of using substituted heterocyclic amines to build fused systems is a cornerstone of heterocyclic chemistry. rsc.org

Below are examples of fused heterocyclic systems that could potentially be synthesized from pyrazinone precursors.

Fused System Potential Synthetic Approach
Imidazo[4,5-b]pyrazin-2-one Intramolecular cyclization after derivatization of the C3-amino group.
Pyrazino[2,3-d]pyrimidine Condensation of the C3-amino group with a three-carbon electrophile.

A multi-step synthesis involves a sequence of chemical reactions to convert a starting material into a desired, often more complex, product. researchgate.netlibretexts.org Intermediates are molecules that are formed in one step and consumed in a subsequent step of the reaction sequence. youtube.com this compound is an ideal intermediate in such syntheses due to its differential reactivity.

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles. For example, amines, alcohols, or thiols can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This step is often a key transformation in the synthesis of more complex molecules where the pyrazinone core is a central scaffold.

Simultaneously, the amino group at the C3 position can be independently functionalized. It can be acylated to form amides, alkylated, or used as a nucleophile in other coupling reactions. The ability to perform selective reactions at two different sites on the molecule makes it a valuable intermediate, allowing for a stepwise and controlled assembly of the final target molecule. The development of one-pot multistep procedures often relies on the compatibility of sequential reaction conditions, a consideration for which intermediates like this pyrazinone are well-suited. nih.gov

Applications in Materials Chemistry

The unique electronic and structural features of the pyrazinone ring system make it an attractive scaffold for the development of new materials. The combination of heteroatoms (nitrogen and oxygen) and an extended π-system in this compound and its derivatives can be harnessed to create functional organic materials and polymers.

The chromophoric nature of the pyrazinone ring suggests its potential use in the design of dyes and pigments. The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, a property that is linked to the extent of conjugation and the presence of electron-donating and electron-withdrawing groups within the molecule.

The 3-amino group acts as an electron-donating group (auxochrome), while the pyrazinone carbonyl and the chloro group can act as electron-withdrawing components. This "push-pull" electronic structure is a common design principle for organic dyes. By modifying the substituents on the pyrazinone ring, the electronic properties and, consequently, the absorption wavelength (color) can be finely tuned. For example, replacing the chlorine atom with different nucleophiles or extending the conjugation through reactions at the amino group can lead to a library of compounds with a wide range of colors. Pyrrole-based structures, which are related heterocycles, are known to be components of dyes. mdpi.com

The ability of this compound to act as a ligand for metal ions opens up its application in polymer chemistry, particularly in the formation of coordination polymers. Coordination polymers are materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks.

The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group can coordinate to metal centers. Research on related chloro-substituted pyrazin-2-amines has shown that they can form coordination polymers with copper(I) halides. mdpi.com In these structures, the pyrazine derivative acts as a bridging ligand, connecting the metal centers. The resulting polymeric network is further stabilized by hydrogen bonding and, in the case of chloro-substituted ligands, halogen bonding. By choosing appropriate metal ions and reaction conditions, it is conceivable that this compound could be used as a monomer to construct novel coordination polymers with interesting magnetic, electronic, or porous properties. mdpi.com

Catalysis and Ligand Design Based on the Pyrazinone Scaffold

The pyrazinone scaffold is an excellent platform for the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the ring system are effective coordination sites for metal ions. By modifying the substituents on the ring, the steric and electronic properties of the ligand can be tailored to suit a specific catalytic application.

The this compound molecule has multiple potential coordination sites: the two ring nitrogen atoms, the exocyclic amino nitrogen, and the carbonyl oxygen. This polydentate character could allow it to form stable chelate complexes with metal ions. The ethyl group on the ring nitrogen and the chloro atom at C5 provide specific steric and electronic influences that can affect the geometry and reactivity of the resulting metal complex.

The design of ligands is crucial for controlling the activity and selectivity of a catalyst. For example, the pyrazole scaffold, a related heterocycle, is considered a "privileged structure" and is widely used in the design of inhibitors for protein kinases, which are a class of enzymes. nih.gov This demonstrates the utility of nitrogen-containing heterocycles in binding to the active sites of biological catalysts. Similarly, ligands based on the this compound scaffold could be developed for applications in asymmetric catalysis, cross-coupling reactions, or oxidation catalysis, where fine-tuning of the ligand environment is key to achieving high efficiency and selectivity. The formation of coordination polymers with copper ions also highlights the strong ligating ability of this class of compounds. mdpi.com

Fundamental Research in Heterocyclic Aromaticity and Reactivity

The pyrazinone ring system, a key feature of this compound, is a subject of significant interest in fundamental chemical research. Its unique electronic structure, characterized by the presence of two nitrogen atoms and a carbonyl group within a six-membered ring, imparts a distinct profile of aromaticity and reactivity. This section explores the theoretical and practical aspects of the compound's chemical nature, focusing on how its heterocyclic core and substituent pattern influence its properties.

Heterocyclic Aromaticity

The concept of aromaticity is crucial to understanding the stability and reactivity of cyclic molecules. Pyrazinones are considered aromatic, though their aromatic character is modulated by the presence of heteroatoms and substituents. The pyrazine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms which withdraw electron density from the ring. This π-deficiency is further intensified in this compound by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

Computational studies on related diazabenzenes, such as pyrazine and pyridazine, have shown that the introduction of substituents significantly alters the aromaticity of the parent heterocycle. researchgate.net Electron-withdrawing groups tend to enhance the aromaticity of the system. researchgate.net Conversely, electron-donating groups can either increase or decrease aromaticity depending on their position and the specific aromaticity index being measured.

In this compound, the substituents play competing roles in modulating the ring's electronic structure. The amino group at the C-3 position is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The chlorine atom at C-5 is strongly electron-withdrawing via induction (-I) but can also be a weak electron-donating group through resonance (+R) by donating a lone pair. The N-ethyl group is a weak electron-donating group (+I), while the exocyclic carbonyl group at C-2 is strongly electron-withdrawing (-I, -R).

Table 1: Analysis of Substituent Electronic Effects on the Pyrazinone Ring of this compound.
SubstituentPositionInductive EffectResonance EffectOverall Electronic Influence on the Ring
Amino (-NH2)C-3-I (Withdrawing)+R (Donating)Strongly Donating
Chloro (-Cl)C-5-I (Withdrawing)+R (Donating)Strongly Withdrawing
Ethyl (-CH2CH3)N-1+I (Donating)N/AWeakly Donating
Carbonyl (>C=O)C-2-I (Withdrawing)-R (Withdrawing)Strongly Withdrawing

The net effect of these substituents is a complex electronic landscape across the ring. While the pyrazinone core itself is π-deficient, the powerful donating effect of the amino group increases electron density at certain positions, influencing its reactivity towards electrophiles.

Reactivity Profile

The combination of the π-deficient pyrazinone ring and its specific substitution pattern dictates its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazinone ring, enhanced by the chloro and carbonyl substituents, makes it highly susceptible to nucleophilic aromatic substitution. The chlorine atom at the C-5 position is particularly activated for displacement by nucleophiles. This is because the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the adjacent ring nitrogen (N-4) and the carbonyl group at C-2. This type of reactivity is common in other halogenated, electron-poor heterocyclic systems. rsc.org

Electrophilic Aromatic Substitution (EAS): Generally, the pyrazinone ring is deactivated towards electrophilic attack due to its π-deficient character and the presence of multiple electron-withdrawing groups. However, the potent electron-donating amino group at the C-3 position can activate the ring for electrophilic substitution. In related systems like 2-aminopyridine, electrophilic substitution occurs selectively at positions ortho and para to the amino group. google.com For this compound, the most likely position for electrophilic attack is C-6. This position is ortho to the activating amino group and is the only available carbon atom on the ring not bearing a substituent.

Reactivity of the Amino Group: The exocyclic amino group at C-3 possesses its own nucleophilic character and can participate in a variety of reactions. These include acylation, alkylation, diazotization, and condensation with carbonyl compounds, allowing for further derivatization of the core structure. The synthesis of various derivatives from 3-aminopyrazine-2-carboxylic acid highlights the synthetic utility of this functional group. nih.gov

Table 2: Predicted Reactivity at Key Positions of this compound.
PositionPredicted Reaction TypeRationale
C-5Nucleophilic Aromatic Substitution (SNAr)Position is activated by the electron-withdrawing ring nitrogens, the carbonyl group, and bears a good leaving group (Cl-).
C-6Electrophilic Aromatic Substitution (EAS)Position is activated by the strongly electron-donating amino group at the adjacent C-3 position.
N-H (of Amino group)Acylation, Alkylation, etc.The lone pair on the nitrogen of the amino group makes it a potent nucleophile.

Future Perspectives and Challenges in the Research of 3 Amino 5 Chloro 1 Ethylpyrazin 2 1h One

Development of Stereoselective Synthetic Methodologies

While 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is an achiral molecule, many of its potential applications, particularly in medicinal chemistry, could involve its use as a scaffold for creating more complex, chiral molecules. The biological activity of compounds can be highly dependent on their stereochemistry. nih.gov A significant future challenge is the development of synthetic methods that can introduce chirality in a controlled manner.

Future research will likely focus on several key areas:

Asymmetric Catalysis: Designing catalytic systems that can facilitate the enantioselective or diastereoselective addition of substituents to the pyrazinone core or to precursors.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the pyrazinone precursors to direct the stereochemical outcome of a key reaction step. youtube.com The auxiliary would then be removed to yield the enantiomerically enriched product.

Substrate-Controlled Synthesis: Leveraging existing stereocenters in complex starting materials to direct the formation of new stereocenters during the synthesis of pyrazinone-containing target molecules.

The successful development of these methodologies will be crucial for synthesizing specific stereoisomers of derivative compounds, enabling a more precise investigation of their structure-activity relationships.

Exploration of Novel and Sustainable Synthetic Routes

Traditional multi-step syntheses often involve harsh reagents, hazardous solvents, and significant energy consumption. A major challenge lies in developing novel and sustainable "green" synthetic routes for this compound. nih.gov The principles of green chemistry, such as atom economy, use of renewable resources, and avoidance of hazardous substances, are becoming increasingly important in both academic and industrial research. nih.govnih.gov

Future research efforts are expected to explore:

Microwave-Assisted Synthesis: Utilizing microwave activation to dramatically reduce reaction times and potentially improve yields compared to conventional heating. nih.gov

Sonochemistry: Using ultrasound to facilitate reactions, which can lead to higher yields and milder reaction conditions. ekb.eg

Flow Chemistry: Developing continuous-flow processes that offer better control over reaction parameters, improved safety, and easier scalability compared to batch production. nih.gov

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.govekb.eg

Catalyst-Free Reactions: Designing synthetic pathways that can proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. mdpi.com

The following table compares potential sustainable strategies against a conventional approach for pyrazinone synthesis.

Parameter Conventional Synthesis Potential Sustainable Route (e.g., Microwave-Assisted)
Energy Source Oil bath / Heating mantleMicrowave irradiation
Reaction Time Hours to daysMinutes to hours nih.gov
Solvent Chlorinated or aprotic polar solventsGreen solvents (e.g., water, ethanol) or solvent-free nih.gov
Yields Variable, often moderatePotentially higher yields nih.gov
Waste Generation Moderate to highReduced due to higher efficiency and simpler workup

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Future challenges and opportunities in this domain include:

Reaction Outcome Prediction: Training neural networks on large reaction databases to accurately predict the major product of a reaction given the reactants and reagents. nih.gov

Condition Optimization: Using Bayesian optimization or other algorithms to efficiently explore a vast reaction space (e.g., temperature, concentration, catalyst, solvent) to find the conditions that maximize yield and minimize byproducts. nih.govnih.gov

Retrosynthesis Planning: Developing AI tools that can propose a complete, viable synthetic pathway for the target molecule from simple, commercially available starting materials.

Variable Type Parameter Optimization Goal
Continuous Temperature (°C)Maximize yield, minimize degradation
Continuous Residence Time (in flow)Maximize throughput and yield nih.gov
Continuous Reactant Concentrations (M)Maximize reaction rate and selectivity
Categorical SolventMaximize solubility and reaction rate
Categorical Catalyst / BaseMaximize yield and turnover number

By integrating AI with automated robotic platforms, researchers can create self-driving laboratories that iteratively refine reaction conditions with minimal human intervention, significantly accelerating the development of synthetic processes. nih.gov

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing improved synthetic strategies. For substituted pyrazinones, the synthetic pathways can be complex. For instance, the formation of related 3,5-dihalo-2(1H)-pyrazinones can proceed via the acylation of an α-aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which is then halogenated. rsc.orgnih.gov

Future research must focus on gaining a deeper mechanistic insight into the specific transformations leading to this compound. Key challenges include:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate transition state energies, and predict the effect of substituents on reactivity. mdpi.com

Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, activation energies, and the influence of catalysts or additives.

Intermediate Trapping and Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., in-situ NMR, rapid-injection mass spectrometry) to detect and characterize transient intermediates, providing direct evidence for a proposed mechanism.

A detailed understanding will enable chemists to rationally troubleshoot reactions, suppress side-product formation, and design more efficient and robust synthetic routes.

Exploration of New Material Science Applications

While pyrazinone derivatives are heavily explored for their biological activity, the inherent electronic properties of the pyrazine (B50134) ring present significant opportunities in material science. nih.govnih.gov The pyrazine ring is electron-deficient, a property that is highly valuable in the design of functional organic materials. researchgate.net

A key future direction is to explore the potential of this compound as a building block for new materials. The combination of an electron-donating amino group and an electron-withdrawing chloro group on the electron-deficient pyrazinone core creates a "push-pull" electronic structure, which can lead to interesting photophysical properties.

Potential applications to be investigated include:

Organic Electronics: Use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Pyrazine-based polymers have been investigated for such applications. lifechemicals.com

Functional Polymers: Incorporation as a monomer into polymers to create materials with tailored thermal, optical, or conductive properties. lifechemicals.com

Sensors: Designing molecules where binding of an analyte to the pyrazinone scaffold causes a detectable change in fluorescence or color.

The following table outlines potential material science applications and the relevant properties of the pyrazinone core.

Potential Application Area Relevant Property of Pyrazinone Core Rationale
Organic Photovoltaics (OPVs) Electron-deficient nature, tunable energy levelsCan act as an acceptor material or part of a donor-acceptor polymer to facilitate charge separation. researchgate.netlifechemicals.com
Organic Light-Emitting Diodes (OLEDs) "Push-pull" electronics, potential for fluorescenceThe electronic structure could be tuned to emit light at specific wavelengths for display and lighting applications.
Functional Polymers Rigid heterocyclic structure, sites for polymerizationCan impart thermal stability and specific electronic properties to a polymer chain. lifechemicals.com
Chemical Sensors Lewis basic nitrogen atoms, tunable fluorescenceThe nitrogen atoms can act as binding sites, with analyte binding modulating the molecule's fluorescent properties.

Exploring these non-biological applications represents a significant challenge but also a promising frontier for expanding the utility of the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, heating to 50°C in aqueous HCl (as demonstrated in a related pyrazolo-pyrimidine synthesis) can improve solubility and yield . Key parameters include:

  • Temperature : Elevated temperatures (e.g., 50°C) enhance reaction kinetics but must avoid decomposition.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures high purity .
  • Catalysts : Acidic conditions (e.g., HCl) facilitate protonation of intermediates, as seen in analogous heterocyclic systems .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Multi-technique validation is essential:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal systems with space group P1 for related pyrazinones) .
  • NMR/FTIR : Confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ in IR; aromatic proton splitting in ¹H NMR) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What strategies are effective for analyzing purity and detecting impurities?

  • Methodological Answer :

  • HPLC/GC-MS : Use C18 columns with ammonium acetate buffers (pH 6.5) for polar impurities, as described in pharmacopeial methods .
  • TLC monitoring : Track reaction progress using silica plates and UV visualization for intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • MOE Software : Simulate reaction pathways by calculating frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize transition states for chlorination or alkylation steps, using basis sets like B3LYP/6-31G* .

Q. What experimental approaches resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Multi-temperature XRD : Assess dynamic disorder in crystals (e.g., variable-temperature studies at 100–293 K) .
  • Solid-state NMR : Compare crystallographic vs. solution-phase conformations, particularly for flexible ethyl groups .

Q. How can structure-activity relationship (SAR) studies be designed for pyrazinone derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., fluorophenyl or dimethoxyphenethyl groups) at the 5-position, following protocols for related pyrazolo[1,5-a]pyrazinones .
  • Biological assays : Test analogs against target enzymes (e.g., SIRT1 inhibitors) using fluorescence polarization or enzymatic kinetics .

Q. What mechanisms explain low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Scale-up challenges : Aggregation or solvent polarity changes can reduce efficiency. Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .
  • Alternative routes : Explore microwave-assisted synthesis or flow chemistry to improve heat/mass transfer .

Handling Data Contradictions

Q. How should researchers address discrepancies in reported biological activities of pyrazinone analogs?

  • Methodological Answer :

  • Standardize assays : Use positive controls (e.g., known inhibitors) and replicate under identical buffer/pH conditions .
  • Meta-analysis : Compare datasets across studies, accounting for variables like cell line specificity or compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.